2-Chloro-4,6-dimethylnicotinonitrile
Overview
Description
2-Chloro-4,6-dimethylnicotinonitrile is an organic compound with the molecular formula C₈H₇ClN₂. It is a derivative of nicotinonitrile, characterized by the presence of chlorine and methyl groups at specific positions on the pyridine ring.
Preparation Methods
The synthesis of 2-Chloro-4,6-dimethylnicotinonitrile typically involves the use of the Vilsmeier-Haack reagent (DMF-POCl₃). One common method starts with 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide, which is reacted with the Vilsmeier-Haack reagent under reflux conditions for about 5 hours . This reaction results in the formation of this compound through a series of sequential transformations.
Chemical Reactions Analysis
2-Chloro-4,6-dimethylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Cyclization Reactions: It can be used as a precursor in cyclization reactions to form more complex heterocyclic compounds.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-4,6-dimethylnicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It is employed in the synthesis of materials with unique properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyridine ring influence its reactivity and binding affinity to these targets. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
2-Chloro-4,6-dimethylnicotinonitrile can be compared with other similar compounds, such as:
- 2-Chloro-4,5,6-trimethylnicotinonitrile
- 2-Chloro-6-methylnicotinonitrile
- 2-Chloro-6-methyl-5-nitronicotinonitrile
These compounds share structural similarities but differ in the number and position of substituents on the pyridine ring. The unique combination of chlorine and methyl groups in this compound gives it distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-chloro-4,6-dimethylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETJKTAVEQPNMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278939 | |
Record name | 2-Chloro-4,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14237-71-9 | |
Record name | 14237-71-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10732 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4,6-dimethyl-3-pyridinecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Chloro-4,6-dimethylnicotinonitrile utilized in the synthesis of heterocyclic compounds, and what are the key structural features of the resulting derivatives?
A1: this compound serves as a versatile starting material for constructing diverse heterocyclic systems.
- Synthesis of Pyrazolopyridines []: It reacts with hydrazine hydrate, leading to the formation of 3-aminopyrazolo[3,4-b]pyridine []. This compound is a crucial intermediate for synthesizing arylazopyrazolo[3,4-b]pyridine derivatives, achieved through azo-coupling reactions with various coupling agents like β-naphthylamine, β-naphthol, thiazole, and aniline derivatives []. These resulting azo compounds are notable for their potential application as disperse dyes [].
Q2: What analytical techniques are employed to characterize the compounds derived from this compound?
A2: Researchers employ a combination of techniques to confirm the structures and purities of the synthesized compounds:
- Spectroscopic methods: These include Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups, proton nuclear magnetic resonance (1H-NMR) and carbon-13 nuclear magnetic resonance (13C-NMR) to determine the arrangement of atoms within the molecule [, ].
- Elemental analysis: Provides the percentage composition of elements (C, H, N) in the compound, supporting the proposed molecular formula [, ].
- Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the molecule [].
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